
N-(cyclopropyl(phenyl)methyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropyl(phenyl)methyl)propan-2-amine is an organic compound that features a cyclopropyl group, a phenyl group, and a propan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropyl(phenyl)methyl)propan-2-amine can be achieved through several methods. One common approach involves the use of transaminases (TAs) for the direct synthesis of disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . This method is environmentally and economically attractive, offering high enantiomeric excess and conversion rates.
Industrial Production Methods
Industrial production of this compound may involve large-scale transaminase-mediated synthesis, leveraging immobilized whole-cell biocatalysts to achieve high yields and purity. Optimization of reaction conditions, such as temperature, pH, and substrate concentration, is crucial for maximizing production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropyl(phenyl)methyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
N-(cyclopropyl(phenyl)methyl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(cyclopropyl(phenyl)methyl)propan-2-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: A simpler analog with a cyclopropyl group attached to an amine.
Phenylpropan-2-amine: Lacks the cyclopropyl group but shares the phenyl and propan-2-amine moieties.
Cyclopropylmethylamine: Contains a cyclopropylmethyl group attached to an amine.
Uniqueness
N-(cyclopropyl(phenyl)methyl)propan-2-amine is unique due to the combination of its cyclopropyl, phenyl, and propan-2-amine groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-[cyclopropyl(phenyl)methyl]propan-2-amine |
InChI |
InChI=1S/C13H19N/c1-10(2)14-13(12-8-9-12)11-6-4-3-5-7-11/h3-7,10,12-14H,8-9H2,1-2H3 |
InChI Key |
LKCSRSWMEZGOSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C1CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


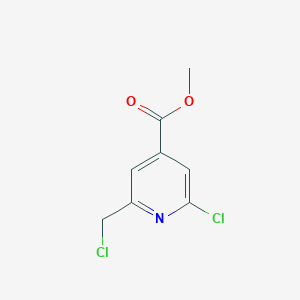
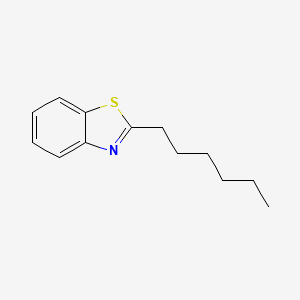
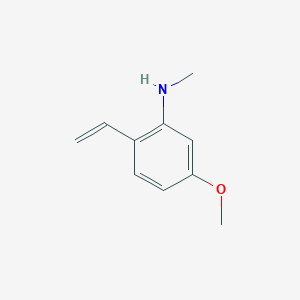
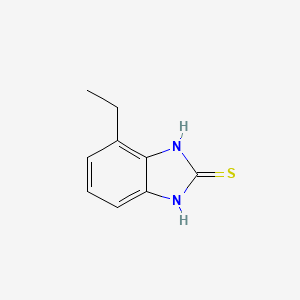
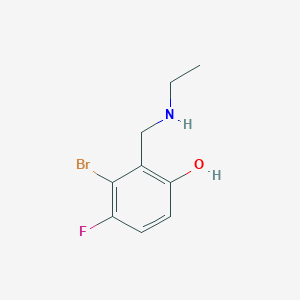
![L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]-](/img/structure/B13965502.png)
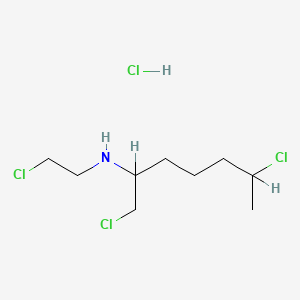
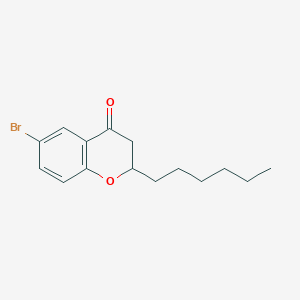
![7-Benzyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13965516.png)
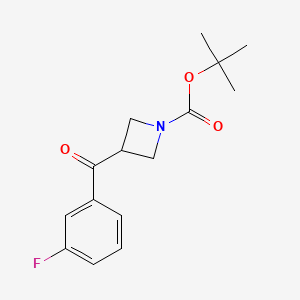
![[3-(Prop-1-en-2-yl)cyclopent-3-en-1-yl]acetic acid](/img/structure/B13965529.png)
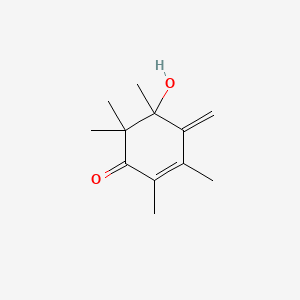
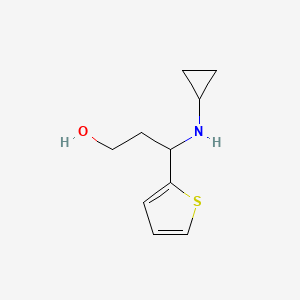
![4-Methoxy-7-beta-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13965552.png)
